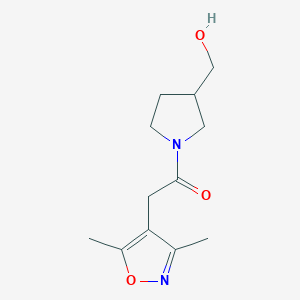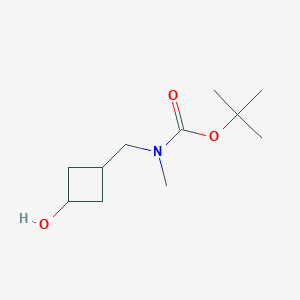
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde (EETC) is a chemical compound widely used in scientific research. It is a key component in the synthesis of various compounds, including pharmaceuticals, food additives, and bio-products. EETC is a versatile compound that is both stable and easily synthesized. It is also a useful tool for studying the structure and reactivity of other compounds.
Scientific Research Applications
Design, Synthesis, and Characterization of Triazole Derivatives
1-(2-ethylphenyl)-1H-1,2,3-triazole-4-carbaldehyde and its derivatives have been synthesized and characterized, exploring their potential as antimicrobial agents. The study involved the synthesis of a series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds through a Vilsmeier–Haack reaction. These compounds displayed a broad spectrum of antimicrobial activities and moderate to good anti-oxidant activities, supported by in silico molecular docking studies indicating their potential as inhibitors of E. coli MurB enzyme (Bhat et al., 2016).
Crystal Structures and Inhibition Activity
The crystal structures of certain derivatives, such as 2-phenyl-2H-1,2,3-triazol-4-carbaldehyde, were studied for their α-glycosidase inhibition activity. The structural analysis revealed small dihedral angles between the triazolyl ring and the attached aryl rings, contributing to the flat nature of the compounds. This structural feature, along with the interactions within the molecules, might be associated with the significant α-glycosidase inhibition activity observed in compound 2b (Gonzaga et al., 2016).
Biological Applications
Antimicrobial Activities of Triazole Derivatives
A series of novel derivatives were synthesized by condensation reactions and characterized using various spectroscopic methods. These compounds were tested in vitro against bacterial and fungal organisms, demonstrating moderate to good antimicrobial activity (Swamy et al., 2019).
Homocysteine Detection in Biological Systems
A new fluorescence probe based on the this compound framework was developed, showcasing high selectivity and sensitivity towards homocysteine, with potential applications in researching the effects of homocysteine in biological systems (Chu et al., 2019).
Tuberculosis Inhibitory Activity
N-substituted-phenyl-1,2,3-triazole derivatives synthesized from aromatic amine hydrochlorides were evaluated for their anti-Mycobacterium tuberculosis profile. Some derivatives exhibited promising inhibitory activity, highlighting their potential as lead molecules for further synthetic and biological exploration in tuberculosis treatment (Costa et al., 2006).
properties
IUPAC Name |
1-(2-ethylphenyl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-2-9-5-3-4-6-11(9)14-7-10(8-15)12-13-14/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQBIHMFFGDBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{1-[(2,4-Dichlorophenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467100.png)
![4-{[3-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B1467101.png)
![{1-[(4-Ethylphenyl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B1467102.png)
![[1-(Trifluoroacetyl)pyrrolidin-3-yl]methanol](/img/structure/B1467105.png)
![2-Chloro-4-[4-(propan-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B1467106.png)

![2-(4-Fluorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1467109.png)



![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B1467119.png)

![2-[3-(Hydroxymethyl)azetidin-1-yl]propanoic acid](/img/structure/B1467122.png)
